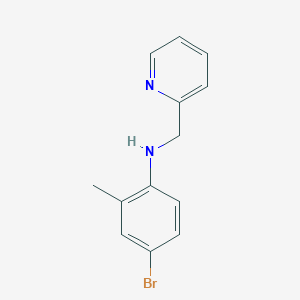

4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline

CAS No.:

Cat. No.: VC14630859

Molecular Formula: C13H13BrN2

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13BrN2 |

|---|---|

| Molecular Weight | 277.16 g/mol |

| IUPAC Name | 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C13H13BrN2/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3 |

| Standard InChI Key | AOUITJMAEYIXEZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2 |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s molecular formula, C₁₃H₁₃BrN₂, corresponds to a molecular weight of 277.16 g/mol. Its IUPAC name, 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline, reflects the substitution pattern:

-

A bromine atom at the para position (C4) of the aniline ring.

-

A methyl group at the ortho position (C2) relative to the amino group.

-

A pyridin-2-ylmethyl substituent attached to the nitrogen atom.

The canonical SMILES representation, CC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2, and InChIKey AOUITJMAEYIXEZ-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrN₂ |

| Molecular Weight | 277.16 g/mol |

| IUPAC Name | 4-Bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline |

| SMILES | CC1=C(C=CC(=C1)Br)NCC2=CC=CC=N2 |

| InChIKey | AOUITJMAEYIXEZ-UHFFFAOYSA-N |

Crystallographic Insights

While direct crystallographic data for 4-bromo-2-methyl-N-(pyridin-2-ylmethyl)aniline remains limited, studies on analogous compounds, such as (E)-4-bromo-N-(pyridin-2-ylmethylene)aniline (C₁₂H₉BrN₂), reveal monoclinic crystal systems with space group P2₁/c. Unit cell parameters (a = 19.2197 Å, b = 4.8579 Å, c = 11.4679 Å, β = 106.88°) and a density of 1.794 g/cm³ suggest tight molecular packing influenced by halogen bonding and π-π stacking . These structural features likely extend to the target compound, affecting its solubility and reactivity .

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis involves a condensation reaction between 4-bromo-2-methylaniline and 2-pyridinecarboxaldehyde in the presence of glacial acetic acid. This acid-catalyzed Schiff base formation proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration:

Reaction conditions (e.g., reflux in ethanol, 8–10 hours) yield the product in ≥90% purity, as confirmed by thin-layer chromatography (TLC) and column chromatography .

Advanced Functionalization via Cross-Coupling

Recent advancements employ Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the bromine site. For example, reacting the compound with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ at 90°C generates monosubstituted derivatives (33–40% yield) . The bromine’s regioselective reactivity enables precise structural modifications, enhancing the compound’s utility in drug discovery .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). Its stability under ambient conditions is attributed to the electron-withdrawing bromine atom, which reduces oxidative degradation.

Spectroscopic Characterization

-

¹H NMR: Signals at δ 2.30 ppm (singlet, CH₃), δ 4.50 ppm (s, NCH₂Py), and aromatic protons between δ 6.80–8.60 ppm.

-

IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), and 540 cm⁻¹ (C-Br).

Applications in Materials Science

Liquid Crystals and OLEDs

The planar aromatic system and bromine substituent facilitate π-stacking interactions, making the compound a candidate for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Derivatives with extended conjugation exhibit electroluminescence in the blue-green spectrum .

Metal-Organic Frameworks (MOFs)

Functionalized analogs serve as ligands in MOFs, leveraging the pyridyl nitrogen for coordinate covalent bonding to metal ions (e.g., Cu²⁺, Zn²⁺). These MOFs show promise in gas storage and heterogeneous catalysis .

Future Perspectives

Targeted Drug Delivery

Conjugating the compound to nanoparticles (e.g., liposomes, dendrimers) could enhance bioavailability and reduce off-target effects. Computational modeling of receptor-ligand interactions is critical for optimizing selectivity .

Sustainable Synthesis

Exploring photocatalytic and microwave-assisted methods may improve reaction efficiency and reduce waste. Lifecycle assessments (LCAs) will ensure alignment with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume